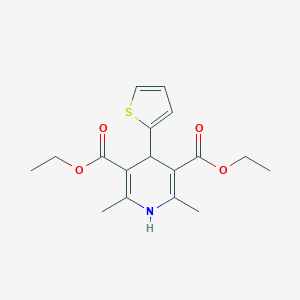

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester

説明

Hantzsch ester , is a chemical compound with the molecular formula C13H19NO4. It is a derivative of dihydropyridine and is widely used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction typically proceeds under acidic conditions and requires heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of Hantzsch ester can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

Hantzsch ester undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form pyridine derivatives.

Reduction: : It can act as a hydrogen donor in reduction reactions.

Substitution: : The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the ester groups.

Major Products Formed

Oxidation: : Pyridine derivatives, such as pyridine-3,5-dicarboxylic acid.

Reduction: : Reduced pyridine derivatives, such as 1,4-dihydropyridine.

Substitution: : Substituted esters or amides, depending on the reagents used.

科学的研究の応用

Hantzsch ester is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

Chemistry: : It is used as a hydrogen donor in organocatalytic reductive amination and conjugate reduction reactions.

Biology: : The compound is used in the study of biological systems, particularly in the investigation of redox reactions and electron transfer processes.

Medicine: : Hantzsch ester derivatives are explored for their potential therapeutic applications, including their use as calcium channel blockers in cardiovascular treatments.

Industry: : It is utilized in the synthesis of various pharmaceuticals and fine chemicals.

作用機序

The mechanism by which Hantzsch ester exerts its effects involves its ability to act as a hydrogen donor in reduction reactions. The compound donates hydrogen atoms to substrates, facilitating the reduction of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

類似化合物との比較

Hantzsch ester is compared with other similar compounds, such as:

Nisoldipine: : A dihydropyridine calcium channel blocker used in the treatment of hypertension.

Nicotinic acid: : Another pyridine derivative with applications in medicine and industry.

Hantzsch ester is unique in its ability to act as a hydrogen donor and its versatility in various chemical reactions. Its applications in scientific research and industry make it a valuable compound in the field of chemistry.

生物活性

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester (CAS Number: 1165-06-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H23NO4

- Molecular Weight: 329.39 g/mol

- Density: 1.122 g/cm³

- Boiling Point: 449.6 °C

- Flash Point: 225.7 °C

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The diethyl ester group enhances lipophilicity, facilitating cell membrane permeability. The pyridine and thienyl moieties are known to participate in π-π stacking and hydrogen bonding with biological macromolecules.

Antioxidant Activity

Research indicates that derivatives of pyridinedicarboxylic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and prevent oxidative stress-related damage in cells.

Antimicrobial Activity

Studies have demonstrated that similar compounds possess antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in inflammatory diseases.

Case Studies and Research Findings

In Vivo Studies

In vivo studies have indicated that administration of this compound in animal models resulted in reduced inflammation markers and improved recovery from oxidative stress-induced injuries.

Safety and Toxicology

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also shows some cytotoxic effects at higher concentrations. Therefore, careful dosage regulation is critical for therapeutic applications.

特性

IUPAC Name |

diethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9,15,18H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHPOTOEIRYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177688 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23118-58-3 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23118-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023118583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-thienyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。